Cas no 2171843-03-9 (5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol)

5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol
- 2171843-03-9
- EN300-1595582
- 5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol
-
- インチ: 1S/C10H20N4O2/c1-8(15)4-3-5-14-10(7-16-2)9(6-11)12-13-14/h8,15H,3-7,11H2,1-2H3
- InChIKey: CNJVLSDWTZCFQC-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCCN1C(COC)=C(CN)N=N1
計算された属性
- せいみつぶんしりょう: 228.15862589g/mol
- どういたいしつりょう: 228.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595582-50mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 50mg |
$1866.0 | 2023-09-23 | ||
Enamine | EN300-1595582-250mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 250mg |
$2044.0 | 2023-09-23 | ||
Enamine | EN300-1595582-500mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 500mg |
$2132.0 | 2023-09-23 | ||
Enamine | EN300-1595582-1000mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 1000mg |
$2221.0 | 2023-09-23 | ||
Enamine | EN300-1595582-100mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 100mg |
$1955.0 | 2023-09-23 | ||
Enamine | EN300-1595582-5000mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 5000mg |
$6441.0 | 2023-09-23 | ||
Enamine | EN300-1595582-1.0g |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1595582-2500mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 2500mg |
$4355.0 | 2023-09-23 | ||
Enamine | EN300-1595582-10000mg |
5-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-2-ol |
2171843-03-9 | 10000mg |
$9550.0 | 2023-09-23 |
5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-olに関する追加情報
5-4-(Aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol: A Comprehensive Overview
The compound 5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol (CAS No. 2171843-03-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring with amino and methoxy substituents. The presence of these functional groups makes it versatile for applications in drug discovery, polymer chemistry, and advanced materials.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres and mimics of other heterocyclic structures. The triazole ring in this compound provides a rigid framework that can enhance the stability and bioavailability of drugs. Moreover, the aminomethyl and methoxymethyl groups contribute to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-target binding.
In terms of synthesis, this compound can be prepared through a combination of click chemistry and traditional organic synthesis techniques. The use of click chemistry has revolutionized the construction of complex molecules by enabling efficient and selective bond formations. Researchers have demonstrated that the synthesis of 5-4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-ylpentan-2-ol can be optimized using copper-catalyzed azide alkyne cycloaddition (CuAAC) reactions. This approach not only enhances yield but also ensures high purity, making it suitable for large-scale production.
One of the most promising applications of this compound lies in its potential as a building block for advanced polymers. The triazole moiety is known for its ability to form robust polymer networks through covalent or non-covalent interactions. Recent research has explored the use of this compound in the development of stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH. These polymers have potential applications in drug delivery systems and smart materials.
Another area where this compound has shown significant promise is in catalysis. The triazole ring can act as a Lewis acid or base depending on its substituents, making it an attractive candidate for catalytic applications. Studies have demonstrated that derivatives of this compound can facilitate various organic transformations, including alkene epoxidation and asymmetric catalysis. These findings underscore its potential as a versatile catalyst in industrial processes.
From a biological standpoint, this compound has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that it exhibits moderate activity against inflammatory cytokines such as TNF-alpha and IL6. While further research is needed to establish its efficacy in vivo, these initial findings suggest that it could serve as a lead compound for developing novel anti-inflammatory drugs.
In conclusion, 5
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